3-Isobutylisobenzofuran-1(3H)-one
Description
3-Isobutylisobenzofuran-1(3H)-one is a substituted phthalide derivative characterized by an isobutyl group (branched C₄H₉) attached to the 3-position of the isobenzofuranone core. Isobenzofuranones are recognized for their biological relevance, including roles as antiplatelet agents, antioxidants, and intermediates in organic synthesis .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2-methylpropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
PBYDISOWXMCXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3-Butylisobenzofuran-1(3H)-one
- Structure : Linear butyl group at the 3-position.
- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight: 190.24 g/mol .
- Synthesis : Prepared via diazo reactions and condensation with acyl ethyl acetate derivatives (e.g., antiplatelet drug intermediates) .
- Applications : Demonstrated antiplatelet aggregation and antioxidant activity in pharmacological studies .
(Z)-3-Benzylideneisobenzofuran-1(3H)-one
- Structure : Benzylidene (aromatic) substituent at the 3-position.
- Molecular Formula : C₁₅H₁₀O₂; Molecular Weight: 222.24 g/mol.
- Synthesis: Reacting phenylacetylene with isobenzofuranone precursors, yielding a light yellow solid (mp: 90–95°C) .
- Key Feature: The conjugated benzylidene group enhances electrophilicity, making it reactive in Michael addition reactions for synthesizing hydroxyisoindolinones .
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one
- Structure : Hydroxy and trichloromethyl groups at the 6- and 3-positions, respectively.
- Synthesis : Chloral hydrate condensation with 3-hydroxybenzoic acid in sulfuric acid (73% yield; mp: 186–189°C) .
- Reactivity : The electron-withdrawing trichloromethyl group increases electrophilic character, facilitating nucleophilic substitutions.
3,3'-Oxybi[isobenzofuran-1(3H)-one]
- Structure: Dimeric isobenzofuranone linked via an oxygen bridge.
- Crystallography : Twisted conformation (dihedral angle: 53.18°) with intermolecular C–H···O hydrogen bonds contributing to crystal stability .
- Chirality : Contains two chiral centers (C1 and C9), though absolute configuration remains undetermined .
Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Substituent | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3-Butylisobenzofuran-1(3H)-one | Linear butyl | 190.24 | Not reported | Alkyl |
| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Benzylidene | 222.24 | 90–95 | Aromatic, conjugated carbonyl |
| 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one | Trichloromethyl, hydroxy | 267.41 | 186–189 | Trichloromethyl, hydroxyl |
| 3,3'-Oxybi[isobenzofuran-1(3H)-one] | Oxygen-bridged dimer | 298.28* | Not reported | Ether, carbonyl |
*Calculated based on dimeric formula (C₁₆H₁₀O₅).
Key Differences and Implications
Substituent Effects: Branching (Isobutyl vs. Electron-Withdrawing Groups: Trichloromethyl and benzylidene substituents increase electrophilicity, favoring reactions like nucleophilic additions or cyclizations .
Biological Activity: Linear alkyl chains (e.g., butyl) correlate with antiplatelet activity, while aromatic substituents (e.g., benzylidene) may prioritize synthetic utility over direct bioactivity . Quinazolinones, though structurally distinct, highlight the importance of substituent positioning in pharmacological potency (e.g., methyl groups enhancing analgesic activity) .
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